Cas no 89-99-6 ((2-fluorophenyl)methanamine)

(2-fluorophenyl)methanamine structure
(2-fluorophenyl)methanamine structure
Nombre del producto:(2-fluorophenyl)methanamine
Número CAS:89-99-6
MF:C7H8FN
Megavatios:125.143525123596
MDL:MFCD00008107
CID:34540
PubChem ID:66649

(2-fluorophenyl)methanamine Propiedades químicas y físicas

Nombre e identificación

    • (2-Fluorophenyl)methanamine
    • 2-fluoroBenzenemethanamine
    • 2-Fluoroaniline
    • 2-Fluorobenzylamine
    • o-Fluorobenzylamine
    • Benzenemethanamine, 2-fluoro-
    • Benzylamine, o-fluoro-
    • 2-fluorobenzyl amine
    • 2-Fluoro-benzylamine
    • 1-(2-fluorophenyl)methanamine
    • (2-fluorophenyl)methylamine
    • LRFWYBZWRQWZIM-UHFFFAOYSA-N
    • o-fluorobenzyl amine
    • NSC158270
    • PubChem4415
    • ortho-Fluorobenzylamine
    • 2-fluoro-benzyl amine
    • (2-fluorobenzyl)amine
    • 2-fluoro-benzenemethanamine
    • KSC492E6D
    • (2-F
    • F2190-0539
    • FT-0612424
    • (2-Fluorophenyl)methanamine #
    • (2-Fluorophenyl)methanamine;2-fluoroBenzenemethanamine
    • AKOS000120576
    • 2-Fluorobenzylamine, 96%
    • STK503675
    • W-100350
    • MFCD00008107
    • NSC-158270
    • SCHEMBL6621
    • 2-fluorbenzylamin
    • 89-99-6
    • DTXSID8059003
    • A22208
    • InChI=1/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H
    • AC-9769
    • CHEMBL12892
    • CS-W004092
    • EN300-16213
    • SS-3747
    • AM20041340
    • F0538
    • NSC 158270
    • EINECS 201-957-9
    • 2-Fluorobenzenemethanamine (ACI)
    • Benzylamine, o-fluoro- (7CI, 8CI)
    • ((2-Fluorophenyl)methyl)amine
    • DB-021125
    • R2RBT7FEJ7
    • NS00041252
    • DTXCID1048673
    • (2-fluorophenyl)methanamine
    • MDL: MFCD00008107
    • Renchi: 1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
    • Clave inchi: LRFWYBZWRQWZIM-UHFFFAOYSA-N
    • Sonrisas: FC1C(CN)=CC=CC=1
    • Brn: 508109

Atributos calculados

  • Calidad precisa: 125.064077g/mol
  • Carga superficial: 0
  • XLogP3: 1.1
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 125.064077g/mol
  • Masa isotópica única: 125.064077g/mol
  • Superficie del Polo topológico: 26Ų
  • Recuento de átomos pesados: 9
  • Complejidad: 85
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless transparent liquid
  • Denso: 1.095 g/mL at 25 °C(lit.)
  • Punto de ebullición: 75°C/13mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 152.6 ° f
    Celsius: 67 ° c
  • índice de refracción: n20/D 1.517(lit.)
  • PSA: 26.02000
  • Logp: 1.98470
  • Sensibilidad: Air Sensitive

(2-fluorophenyl)methanamine Información de Seguridad

  • Símbolo: GHS05
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H314
  • Declaración de advertencia: P280,P305+P351+P338,P310
  • Número de transporte de mercancías peligrosas:UN 2735 8/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 34
  • Instrucciones de Seguridad: S26-S27-S36/37/39-S45
  • Señalización de mercancías peligrosas: C
  • TSCA:Yes
  • Categoría de embalaje:III
  • Nivel de peligro:8
  • Condiciones de almacenamiento:Store at room temperature
  • Período de Seguridad:8
  • Términos de riesgo:R20/21/22; R34
  • Grupo de embalaje:III

(2-fluorophenyl)methanamine Datos Aduaneros

  • Código HS:2921420090
  • Datos Aduaneros:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2-fluorophenyl)methanamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0538-5g
(2-fluorophenyl)methanamine
89-99-6 98.0%(GC&T)
5g
¥170.0 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016794-50g
(2-fluorophenyl)methanamine
89-99-6 98%
50g
¥319 2024-05-21
Apollo Scientific
PC3670-25g
2-Fluorobenzylamine
89-99-6 95%
25g
£51.00 2023-09-02
TRC
F596725-5g
2-Fluorobenzylamine
89-99-6
5g
$98.00 2023-05-18
Enamine
EN300-16213-1.0g
(2-fluorophenyl)methanamine
89-99-6 94%
1g
$26.0 2023-05-02
Enamine
EN300-16213-2.5g
(2-fluorophenyl)methanamine
89-99-6 94%
2.5g
$27.0 2023-05-02
Alichem
A012000210-250mg
2-Fluorobenzylamine
89-99-6 97%
250mg
$504.00 2023-08-31
Life Chemicals
F2190-0539-0.25g
2-Fluorobenzylamine
89-99-6 95%+
0.25g
$18.0 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0538-5G
2-Fluorobenzylamine
89-99-6 >98.0%(GC)(T)
5g
¥100.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F122768-100g
(2-fluorophenyl)methanamine
89-99-6 98%
100g
¥638.90 2023-09-02

(2-fluorophenyl)methanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Sodium bisulfite addition compounds of benzyl isothiocyanates: evidence for their structure as sodium benzylaminothiomethanesulfonates
Sankaran, L.; Rao, P. L. Narasimha, Indian Journal of Chemistry, 1977, (4), 386-7

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Referencia
Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides
Weng, Zhen-Zhang; Chen, Chao-Long; Ye, Long-Wu; Long, La-Sheng; Zheng, Lan-Sun; et al, Science China: Chemistry, 2023, 66(2), 443-448

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referencia
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; Liu, Jianguo; Ji, Yangqi; Wu, Xiaojun; Zhang, Xinghua; et al, Chem Catalysis, 2023, 3(8),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol ,  Water ;  6 h, 1 MPa, 110 °C
Referencia
Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts
Liu, Junmei; Guo, Wanwan; Sun, Hao; Li, Ruyue; Feng, Zhipeng; et al, Chemical Research in Chinese Universities, 2019, 35(3), 457-462

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  12 h, rt
Referencia
Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors
Dong, Guoqiang; Chen, Wei; Wang, Xia; Yang, Xinglin; Xu, Tianying; et al, Journal of Medicinal Chemistry, 2017, 60(19), 7965-7983

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Cobalt (covalent organic framework supported) Solvents: Methanol ;  3 h, rt
Referencia
Highly Stable COF-Supported Co/Co(OH)2 Nanoparticles Heterogeneous Catalyst for Reduction of Nitrile/Nitro Compounds under Mild Conditions
Mullangi, Dinesh; Chakraborty, Debanjan; Pradeep, Anu; Koshti, Vijay; Vinod, Chathakudath P.; et al, Small, 2018, 14(37),

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide ,  2921008-59-3 Solvents: Tetrahydrofuran ;  > 1 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ;  rt; 12 h, 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 3 h, rt
Referencia
Ligand-metal cooperativity in quinonoid based nickel(II) and cobalt(II) complexes for catalytic hydrosilylative reduction of nitriles to amines: electron transfer and mechanistic insight
Paramanik, Krishnendu; Bandopadhyay, Nilaj; Sarkar, Gayetri; Chatterjee, Souvik; Roy, Suvojit; et al, Dalton Transactions, 2023, 52(15), 4964-4972

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,5-diphenyl-1H-imidazolium-4-yl]bis[μ… Solvents: Toluene ;  12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ;  1 h
Referencia
Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation
Bhunia, Mrinal; Sahoo, Sumeet Ranjan; Das, Arpan; Ahmed, Jasimuddin; P., Sreejyothi; et al, Chemical Science, 2020, 11(7), 1848-1854

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel ,  Silica Solvents: Methanol ,  Water ;  6 h, 10 atm, 120 °C
Referencia
3-Fluorobenzonitrile
Hennrich, Gunther, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-5

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium triethylborohydride Catalysts: (TB-5-24)-[6-[[Bis(1,1-dimethylethyl)phosphino-κP]methyl]-N-(1,1-dimethylethyl)-… Solvents: Tetrahydrofuran ;  rt; 45 min, rt
1.2 Reagents: Sodium ethoxide ,  Hydrogen Solvents: Benzene ;  36 h, 30 bar, 135 °C
Referencia
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex
Mukherjee, Arup; Srimani, Dipankar; Chakraborty, Subrata; Ben-David, Yehoshoa; Milstein, David, Journal of the American Chemical Society, 2015, 137(28), 8888-8891

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  12 h, 100 °C
Referencia
Palladium-Catalyzed ortho-Selective C-H Fluorination of Oxalyl Amide-Protected Benzylamines
Chen, Changpeng; Wang, Chao; Zhang, Jingyu; Zhao, Yingsheng, Journal of Organic Chemistry, 2015, 80(2), 942-949

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium borohydride Catalysts: Cupric chloride Solvents: Isopropanol ,  Water ;  12 h, 60 °C
Referencia
Preparation and characterization of primary amines by potassium borohydride-copper chloride system from nitriles
Jiang, Han; Hu, Jialei; Xu, Xinliang; Zhou, Yifeng, Asian Journal of Chemistry, 2015, 27(10), 3564-3566

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referencia
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; Liu, Jianguo; Ma, Longlong, ChemRxiv, 2021, 1, 1-15

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran ,  Water ;  40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Referencia
Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Gawande, Manoj B.; Kalevaru, Narayana V.; Zboril, Radek; et al, Chemical Science, 2020, 11(11), 2973-2981

(2-fluorophenyl)methanamine Raw materials

(2-fluorophenyl)methanamine Preparation Products

(2-fluorophenyl)methanamine Literatura relevante

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